GSK3326595

Prostate Cancer Selective Androgen Receptor Modulator (SARM) In Vitro Pharmacology

GSK3326595 (Pemrametostat) is a potent, selective, and orally bioavailable PRMT5 inhibitor. It is a critical research tool for investigating epigenetic regulation in cancer, particularly in mantle cell lymphoma and solid tumors. Its unique mechanism of action and clinical trial status make it essential for translational oncology studies. This compound is available in various research quantities with high purity and expedited shipping.

Molecular Formula C20H13F9N2O3
Molecular Weight 500.3 g/mol
Cat. No. B10829419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK3326595
Molecular FormulaC20H13F9N2O3
Molecular Weight500.3 g/mol
Structural Identifiers
SMILESCC(COC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
InChIInChI=1S/C20H13F9N2O3/c1-17(33,16(32)31-13-3-2-10(8-30)15(7-13)20(27,28)29)9-34-14-5-11(18(21,22)23)4-12(6-14)19(24,25)26/h2-7,33H,9H2,1H3,(H,31,32)
InChIKeyVJIVKRQGSGBLFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SK33 (1928724-23-5): A Potent and Tissue-Selective Anti-Androgen for Prostate Cancer Research


3-[3,5-bis(trifluoromethyl)phenoxy]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide, commonly known as SK33, is a synthetic small molecule belonging to the class of non-steroidal selective androgen receptor modulators (SARMs). It is a chemically modified analog of the parent compound enobosarm, engineered through the rational addition of bis-trifluoromethyl groups to its B-ring [1]. This structural modification profoundly alters its pharmacological profile, endowing it with potent anti-androgenic properties and a unique tissue selectivity profile distinct from both its parent molecule and conventional anti-androgens [1].

Why SK33 Cannot Be Substituted by Generic Enobosarm or Standard Anti-Androgens


Generic substitution of SK33 with its parent compound enobosarm or standard-of-care anti-androgens like bicalutamide is not scientifically justifiable due to fundamental differences in potency and functional activity. SK33 exhibits a 100-fold increase in anti-androgenic potency compared to enobosarm and a 10-fold increase compared to bicalutamide in prostate cancer cell models [1]. Crucially, enobosarm is a partial agonist with anabolic effects, whereas the structural modifications in SK33 convert it into a pure antagonist with a tissue-selective inhibitory profile [1]. This means that substituting SK33 with a generic alternative would introduce a compound with either dramatically lower potency or a conflicting mechanism of action, thereby invalidating any comparative or reproducible research.

Quantitative Evidence of SK33's Differentiation Against Key Comparators


Enhanced Anti-Proliferative Potency in Prostate Cancer Cells Relative to Parent Enobosarm

SK33 demonstrates significantly greater anti-androgenic activity than its parent compound, enobosarm. In a proliferation assay using LNCaP-AR+ prostate cancer cells, SK33 inhibits cell growth with an IC50 of 0.2 μM [1]. In comparison, enobosarm's anti-proliferative IC50 in LNCaP cells has been reported as 20.9 μM .

Prostate Cancer Selective Androgen Receptor Modulator (SARM) In Vitro Pharmacology

Increased Potency Against Standard-of-Care Anti-Androgen Bicalutamide

SK33 is 10-fold more potent than the clinically used anti-androgen bicalutamide within the LNCaP prostate cancer model [1]. Furthermore, SK33 maintains its activity in LNCaP/BicR cells, a cell line model with acquired resistance to bicalutamide, inhibiting cell growth with an IC50 of approximately 5 μM [1].

Prostate Cancer Anti-Androgen Bicalutamide Resistance

Tissue-Selective AR Inhibition Profile Distinguishes SK33 from Non-Selective Agents

In an in vivo AR-Luc reporter mouse model, SK33 demonstrated potent inhibitory activity on the androgen receptor (AR) in prostate and other AR-expressing tissues like testes, seminal vesicles, and brain, but notably did not inhibit AR activity in skeletal muscle and spleen [1]. This contrasts with many other anti-androgens which can have broader, less selective tissue effects.

Tissue Selectivity Androgen Receptor In Vivo Pharmacology

Key Research Applications for SK33 as a Differentiated Anti-Androgen Tool


Investigating Bicalutamide-Resistant Prostate Cancer Mechanisms

SK33 is a critical tool for research focused on overcoming acquired resistance to first-line anti-androgens. Its demonstrated ability to potently inhibit the growth of bicalutamide-resistant LNCaP/BicR cells (IC50 ~5 μM) makes it suitable for experiments designed to dissect the molecular pathways that drive resistance and for validating new combination therapy strategies [1].

Elucidating Tissue-Specific Androgen Receptor (AR) Signaling

For researchers studying the nuanced role of AR signaling across different organ systems, SK33's well-defined in vivo tissue selectivity profile is a key differentiator. Its ability to inhibit AR activity in the prostate and brain while sparing skeletal muscle and spleen allows for the design of experiments that specifically interrogate the downstream effects of AR blockade in target tissues without the confounding variable of muscle AR antagonism [1].

Serving as a Potent Chemical Probe in SARM-to-Antagonist Structure-Activity Relationship (SAR) Studies

SK33 serves as a quintessential example of how rational, targeted structural modification can invert a compound's functional activity. In SAR studies, it provides a clear benchmark for the transition from a SARM (enobosarm) with anabolic properties to a pure, potent anti-androgen. Its ~100-fold increase in potency over enobosarm provides a quantitative framework for evaluating the impact of B-ring bis-trifluoromethylation on AR binding and transcriptional inhibition [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK3326595

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.